Humantenmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Humantenmine is an indole alkaloid isolated from the plant Gelsemium elegans Benth, which is known for its toxic properties. Despite its toxicity, this compound has been studied for its pharmacological effects and interactions with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humantenmine can be synthesized through a series of chemical reactions involving the extraction of Gelsemium elegans Benth. The process typically involves the use of two-dimensional liquid chromatography (2D-LC) systems for the separation and purification of the compound . The extraction process includes protein precipitation and ion exchange chromatography, followed by reversed-phase chromatography for further purification .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Gelsemium elegans Benth using advanced chromatographic techniques. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical and toxicological analysis .
Chemical Reactions Analysis
Types of Reactions: Humantenmine undergoes various chemical reactions, including oxidation, reduction, and substitution. its reactivity is primarily studied in the context of its interactions with biological targets rather than traditional chemical reactions .
Common Reagents and Conditions: The common reagents used in the extraction and purification of this compound include methanol, ammoniated methanol, and various chromatographic columns . The conditions are optimized to ensure the stability and purity of the compound during the extraction process .
Major Products Formed: The major products formed from the reactions involving this compound are primarily its purified form, which is used for further pharmacological and toxicological studies .
Scientific Research Applications
Humantenmine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the pharmacokinetics and metabolism of indole alkaloids . In biology, this compound is studied for its interactions with glycine receptors and GABA A receptors, which are ligand-gated ion channels in the central nervous system . In industry, this compound is used in the development of analytical methods for the detection and quantification of alkaloids in biological matrices .
Mechanism of Action
Humantenmine exerts its effects by interacting with various molecular targets in the central nervous system. It has been shown to modulate glycine receptors and GABA A receptors, although its exact mechanism of action remains poorly defined . The compound’s toxicity is believed to be unrelated to the modulation of inhibitory channels, suggesting a different mechanism of action compared to other Gelsemium alkaloids .
Comparison with Similar Compounds
Humantenmine is often compared with other indole alkaloids such as koumine and gelsemine. While koumine and gelsemine are active on inhibitory channels, this compound is largely inactive in this regard . This distinction highlights the unique pharmacological profile of this compound. Similar compounds include koumine, gelsemine, and gelsevirine, all of which are isolated from Gelsemium elegans Benth and share similar structural features .
Properties
IUPAC Name |
6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGABVPVCRHEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.